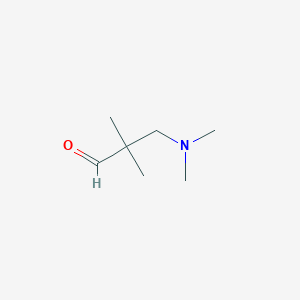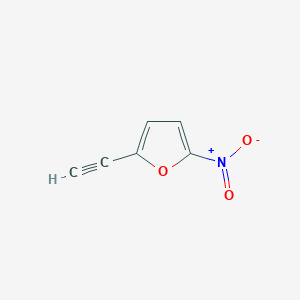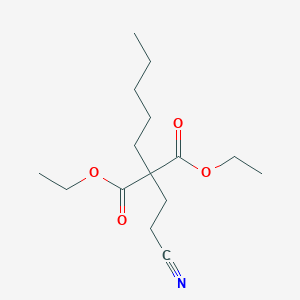
2-乙酰基-1-四氢萘酮
描述
2-Acetyl-1-tetralone: is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . It is also known by other names such as 1(2H)-Naphthalenone, 2-acetyl-3,4-dihydro- and 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one . This compound is a derivative of tetralone, characterized by the presence of an acetyl group at the second position of the tetralone ring structure.
科学研究应用
2-Acetyl-1-tetralone has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-1-tetralone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of tetralone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 2-acetyl-1-tetralone may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions: 2-Acetyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetralone derivatives.
作用机制
The mechanism of action of 2-acetyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active metabolites . These metabolites may interact with enzymes, receptors, or other cellular components, thereby exerting their effects .
相似化合物的比较
- 1-Indanone
- α-Tetralone
- β-Tetralone
- 2-Methyl-1-tetralone
- 2-Benzoylcyclohexanone
Comparison: 2-Acetyl-1-tetralone is unique due to the presence of the acetyl group at the second position of the tetralone ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acetyl group can influence the compound’s reactivity and its ability to participate in various chemical reactions .
属性
IUPAC Name |
2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELJBOMYPMBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871271 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17216-08-9 | |
| Record name | 2-Acetyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the chemical behavior of 2-acetyl-1-tetralone in solution?
A: 2-Acetyl-1-tetralone (ATLO) exhibits keto-enol tautomerism, meaning it exists in equilibrium between its keto and enol forms in solution. This interconversion occurs at measurable rates in both acidic and neutral aqueous media. [, ] Interestingly, the presence of β-cyclodextrin (β-CD) shifts the equilibrium towards the enol form due to the formation of inclusion complexes. []
Q2: Can you elaborate on the catalytic activity observed for dioxomolybdenum complexes containing ATLO as a ligand?
A: A study investigated the catalytic activity of various dioxomolybdenum complexes, including one with ATLO as a ligand, in the dehydration of alcohols. [] While the ATLO complex showed catalytic activity, it was not as effective as other complexes tested, such as those containing dibenzoylmethane or bis(p-methoxybenzoyl)methane ligands. []
Q3: Has the structure of 2-acetyl-1-tetralone been definitively determined?
A: Yes, the structure of 2-acetyl-1-tetralone has been confirmed to exist in the endo-enolic form using various NMR techniques, including long-range CH correlation, long-range selective proton decoupling (LRSPD), and other standard NMR methods. [] This analysis allowed for the complete assignment of 13C and 1H NMR spectra for the molecule. []
Q4: Are there any potential applications of 2-acetyl-1-tetralone in sensor technology?
A: Research has explored the use of 2-acetyl-1-tetralone as a sensing element in magnesium ion-selective electrodes (ISEs). [] The study found that PVC-matrix membrane ISEs incorporating 2-acetyl-1-tetralone displayed excellent selectivity for magnesium ions, particularly in high pH environments. [] This finding suggests the potential application of this compound in developing magnesium ion sensors.
Q5: How do solvent properties influence the keto-enol tautomerization of 2-acetyl-1-tetralone?
A: Studies on the kinetics of base-catalyzed keto-enol tautomerization of ATLO in various solvent systems, including DMSO-water mixtures and aqueous micellar solutions, highlight the crucial role of solvent structure. [] The findings indicate that specific interactions between the solvent molecules and the reacting species can significantly influence the reaction rate, even more so than general solvent polarity or concentration effects. [] This understanding is crucial for optimizing reactions involving ATLO and similar compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B102691.png)







![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)


